molecular formula C13H17N3OS B2954346 N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide CAS No. 1311520-58-7

N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide

カタログ番号 B2954346
CAS番号: 1311520-58-7
分子量: 263.36
InChIキー: XQPNFMQNUVCOCJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide, also known as CBS-1117, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CBS-1117 is a small molecule inhibitor of the protein tyrosine phosphatase PTP1B, which is involved in the regulation of insulin signaling and glucose homeostasis.

作用機序

N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide is a small molecule inhibitor of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and other proteins involved in insulin signaling, leading to decreased insulin sensitivity and glucose uptake. By inhibiting PTP1B, N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide increases insulin sensitivity and glucose uptake, leading to improved glucose homeostasis.
Biochemical and Physiological Effects
N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has been shown to have a number of biochemical and physiological effects in animal models of diabetes. In addition to improving insulin sensitivity and glucose homeostasis, N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has been shown to reduce inflammation and oxidative stress, which are both important factors in the development of metabolic disorders. N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has also been shown to reduce the accumulation of fat in the liver, which is a common feature of metabolic disorders such as non-alcoholic fatty liver disease.

実験室実験の利点と制限

One advantage of N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide for lab experiments is that it is a small molecule inhibitor of PTP1B, which makes it relatively easy to synthesize and study. However, one limitation of N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

将来の方向性

There are several future directions for research on N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide. One direction is to further investigate its potential therapeutic applications for metabolic disorders such as diabetes and non-alcoholic fatty liver disease. Another direction is to study its safety and efficacy in humans, which would require clinical trials. Additionally, further research could be done to better understand the mechanism of action of N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide and to develop more potent and selective inhibitors of PTP1B.

合成法

The synthesis of N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide involves a multi-step process that has been described in detail in scientific literature. The starting material for the synthesis is 4-pyridinemethanethiol, which is reacted with 1-bromo-4-chlorobutane to yield N-(4-chlorobutyl)pyridin-4-amine. This compound is then reacted with sodium cyanide to form N-(4-cyanobutyl)pyridin-4-amine. Finally, the desired compound N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide is obtained by reacting N-(4-cyanobutyl)pyridin-4-amine with 2-bromoacetic acid.

科学的研究の応用

N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has been the subject of scientific research due to its potential therapeutic applications. The inhibition of PTP1B by N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has also been shown to have anti-inflammatory effects and to reduce the accumulation of fat in the liver, which are both important factors in the development of metabolic disorders.

特性

IUPAC Name

N-(1-cyanobutyl)-2-(pyridin-4-ylmethylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-2-3-12(8-14)16-13(17)10-18-9-11-4-6-15-7-5-11/h4-7,12H,2-3,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPNFMQNUVCOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)CSCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。